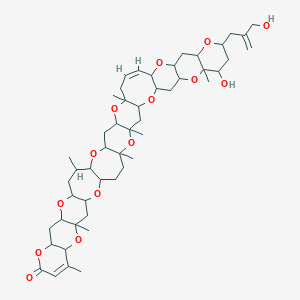

PbTx 3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

PbTx-3 Brevetoxin: Chemical and Physical Properties

Table 1: Fundamental Properties of Brevetoxin-3 (PbTx-3) [1]

| Property | Specification |

|---|---|

| IUPAC Name | Dihydrobrevetoxin B |

| Chemical Formula | C₅₀H₇₂O₁₄ |

| Molecular Weight | 897.09 g/mol |

| Quality/Purity | >95% (HPLC) [1] |

| Physical Form | Solid |

| Storage Conditions | -20°C; OK to freeze [1] |

| Solubility | Soluble in DMSO, methanol, acetonitrile, chloroform (30 mg/mL); soluble in ethanol (10 mg/mL); sparingly soluble in water [1] |

Table 2: Experimentally-Derived Toxicological Data in Mice (Oral Administration) [2] [3]

| Parameter | Value / Observation | Experimental Conditions |

|---|---|---|

| Oral LOAEL | 100 µg/kg bw | Single administration, Up-and-Down procedure [2] |

| Oral NOAEL | 10 µg/kg bw | Single administration, Up-and-Down procedure [2] |

| Acute Symptoms | Neuromuscular dysfunction (seizures, ataxia, loss of limb strength), tremors, convulsive jaw movements [2] [3] | Observed within 2-6 hours post-administration [2] [3] |

| Symptom Duration | Transient; largely resolved within 24 hours [2] [3] | 48-hour observation period [2] [3] |

| Sex-Specific Effects | Females: more sensitive to weight loss. Males: more sensitive to neurological effects and lethality at high doses [3] | Doses: 100 to 1,500 µg kg⁻¹ bw [3] |

| Mortality | Observed only at 4000 µg/kg bw via oral route [2] | Up-and-Down procedure [2] |

Analytical Methods and Experimental Protocols

Table 3: Summary of Key Experimental Protocols for PbTx-3 Research

| Method | Key Steps & Conditions | Application / Purpose |

|---|

| LC-ESI-MS/MS | • Chromatography: Reverse-phase LC • Ionization: Electrospray (ESI) • Detection: Tandem MS, Positive ion mode • Ion Monitored: [M+H]⁺ at m/z 897 [4] | Quantification and confirmation of PbTx-3 in biological and environmental samples [4] | | In Vivo Oral Toxicity (Up-and-Down Procedure) | 1. Animals: Mice (both sexes) 2. Dosing: Single oral gavage of PbTx-3 3. Observation: 48 hours for clinical signs (neuromuscular function, body temp, weight) 4. Endpoint Analysis: Histopathology, blood biochemistry [2] [3] | Establish acute toxicity parameters (LOAEL, NOAEL) and symptomatology for human health risk assessment [2] [3] | | Whole-Cell Voltage Clamp Electrophysiology | 1. Preparation: Isolated rodent sensory neurons or cultured cells 2. Solution: Contains Tetrodotoxin (TTX) to isolate TTX-sensitive channels 3. Protocol: Step depolarizations from a holding potential 4. Measurement: Na⁺ current kinetics (activation, inactivation) in presence vs. absence of PbTx-3 [5] | Study the direct effects of PbTx-3 on the function and gating of voltage-gated sodium channels [5] | | Receptor Binding Assay (RBA) | 1. Membrane Prep: Rat brain synaptosomes or cell membranes containing Naᵥ channels. 2. Incubation: With a radiolabeled brevetoxin (e.g., [³H]-PbTx-3) and unlabeled competitor. 3. Separation & Detection: Filter binding and scintillation counting. 4. Analysis: Calculate IC₅₀/EC₅₀ for competitor toxins. [6] | Assess the affinity of PbTx-3 and its derivatives for the VGSC receptor site 5. [6] |

Mechanism of Action and Signaling Pathways

PbTx-3 is a potent voltage-gated sodium channel (VGSC or Naᵥ) activator [1] [7]. Its primary molecular target is Receptor Site 5 on the alpha-subunit of VGSCs [6]. Upon binding, PbTx-3 alters the channel's normal gating behavior through three key mechanisms [7]:

- Shifts activation to more negative membrane potentials.

- Inhibits channel inactivation, leading to a prolonged open state.

- Induces sub-conductance states and increases the mean open time.

The following diagram illustrates the cascade of cellular events triggered by PbTx-3 binding to the VGSC:

Cellular pathway of PbTx-3 toxicity.

Research Implications and Therapeutic Potential

Emerging research explores PbTx-3 and its analogs for therapeutic applications, particularly in neuroregeneration post-stroke. Studies suggest that at low, non-toxic doses, these compounds can promote neurite outgrowth, dendritic arborization, and synaptogenesis by modulating sodium channels and downstream calcium signaling [6]. However, a significant challenge is the potential for immunotoxicity and inflammatory effects, which appear to vary significantly between different brevetoxin analogs and are not solely dependent on VGSC binding affinity [6].

Key Considerations for Researchers

- Analog Variation is Critical: PbTx-3 is just one member of the brevetoxin family. Its effects can differ markedly from other analogs (e.g., PbTx-2, PbTx-6). Research plans must specify the analog and not treat "brevetoxins" as a uniform group [6].

- Sex-Dependent Responses: Preclinical studies in mice indicate significant sex-based differences in toxicological responses to PbTx-3, which should be factored into experimental design and data interpretation [3].

- Stability and Handling: PbTx-3 is a solid, lipid-soluble compound. Stock solutions should be prepared in solvents like DMSO or ethanol, stored in glass vials at -20°C, and purged with an inert gas for long-term stability over months [1].

References

- 1. Brevetoxin PbTx - 3 , Ptychodiscus brevis [sigmaaldrich.com]

- 2. Acute toxicology report of the emerging marine biotoxin Brevetoxin in... [pubmed.ncbi.nlm.nih.gov]

- 3. Acute Effects of Brevetoxin-3 Administered via Oral Gavage ... [mdpi.com]

- 4. Comparative concentrations of brevetoxins PbTx-2, ... [pubmed.ncbi.nlm.nih.gov]

- 5. Brevetoxin-3 (PbTx-3) and Its Derivatives Modulate Single ... [sciencedirect.com]

- 6. Immune Modulating Brevetoxins: Monocyte Cytotoxicity ... [pmc.ncbi.nlm.nih.gov]

- 7. Brevetoxins: Toxicological Profile | SpringerLink [link.springer.com]

Comprehensive Technical Guide: PbTx-3 Mechanism of Action on Voltage-Gated Sodium Channels

Introduction and Executive Summary

Brevetoxin-3 (PbTx-3) is a potent cyclic polyether neurotoxin produced by the marine dinoflagellate Karenia brevis, a organism responsible for harmful algal blooms known as "red tides" in coastal waters. As a member of the brevetoxin family, PbTx-3 represents a significant environmental health concern causing Neurotoxic Shellfish Poisoning (NSP) in humans through ingestion of contaminated shellfish and respiratory irritation through aerosol exposure. This comprehensive technical guide examines the molecular mechanism of action of PbTx-3 on voltage-gated sodium (NaV) channels, with particular emphasis on its binding characteristics, functional modifications of channel activity, and downstream cellular consequences. The primary molecular target of PbTx-3 is Site 5 of the voltage-gated sodium channel, where it acts as a partial agonist to produce multiple gain-of-function effects through allosteric modulation of channel gating. Understanding PbTx-3's mechanism provides not only insights into toxicology and treatment of brevetoxin poisoning but also reveals important information about sodium channel structure-function relationships that has implications for drug development targeting these critical excitable cells [1] [2] [3].

Molecular Mechanism of Action

Core Biophysical Modifications

PbTx-3 exerts its profound effects on neuronal excitability through multi-faceted modifications of voltage-gated sodium channel function. Unlike pore-blocking toxins such as tetrodotoxin that physically obstruct ion conduction, PbTx-3 acts as a gating modifier that alters the voltage-dependent properties and kinetic behavior of NaV channels. The toxin binds to a specific receptor site located at the interface between domain I (DI) and domain IV (DIV) of the sodium channel α-subunit, with additional interactions involving domain III (DIII). This binding location enables allosteric control over the channel's voltage-sensing and inactivation mechanisms, resulting in four primary biophysical effects that collectively enhance sodium influx and sustain membrane depolarization [2] [3].

Table 1: Biophysical Modifications of NaV Channels by PbTx-3

| Modification Type | Functional Consequence | Cellular Impact |

|---|---|---|

| Hyperpolarizing shift in voltage dependence of activation (~10-20 mV) | Channels open at more negative membrane potentials | Reduced excitation threshold, increased neuronal sensitivity |

| Inhibition of fast inactivation | Prolonged channel open time and sustained Na+ current | Prolonged action potentials, repetitive firing |

| Appearance of sub-conductance states | Modified ion flux through partially open states | Altered ionic selectivity, including increased Ca2+ permeability |

| Longer mean open times | Extended channel activity during depolarization | Enhanced neurotransmitter release, hyperexcitability |

The hyperpolarizing shift in channel activation means that sodium channels begin to open at membrane potentials closer to the resting potential, significantly lowering the threshold for action potential generation. This effect transforms normally subthreshold stimuli into effective triggers for neuronal firing, resulting in hyperexcitability in affected neural circuits. Simultaneously, PbTx-3 dramatically impairs the fast inactivation mechanism that normally terminates sodium current within milliseconds after depolarization. This inhibition of inactivation results in persistent sodium influx that prolongs action potential duration and can lead to sustained membrane depolarization. The combination of these effects produces repetitive action potential firing and can cause oscillatory depolarizations that disrupt normal neural coding and synaptic transmission [2] [3].

In addition to these primary effects, PbTx-3 induces more subtle modifications to single-channel behavior, including the appearance of sub-conductance states and longer mean open times. These changes further enhance sodium influx while potentially altering the ionic selectivity of the channel. Interestingly, some studies suggest that PbTx-3 and related brevetoxins may increase the calcium permeability of sodium channels, which could amplify their excitatory effects by enhancing calcium-dependent neurotransmitter release and intracellular signaling. This multifaceted modification of sodium channel function explains the exceptional potency of PbTx-3, with effective concentrations in the nanomolar to micromolar range across different sodium channel isoforms [2] [3].

Receptor Site and Binding Characteristics

The specific binding site for PbTx-3 has been identified as Neurotoxin Receptor Site 5, located in the central cavity of the sodium channel pore region. This site is structurally distinct from the binding locations for other sodium channel toxins such as tetrodotoxin (Site 1) or batrachotoxin (Site 2). The PbTx-3 binding pocket is formed by key residues from transmembrane segments DIS6, DIVS5, and the DIV P-loop, creating a complex binding interface that spans multiple domains. Recent computational modeling and mutagenesis studies suggest that PbTx-3 binds to the lipid-exposed side of the interface between domains I and IV, allowing it to allosterically influence both the activation gate formed by the S6 segments and the fast inactivation gate formed by the DIV S4-S5 linker [3].

The binding affinity of PbTx-3 varies significantly across different sodium channel isoforms, which explains the tissue-specific toxicity observed in brevetoxin exposure. Studies using recombinant human sodium channels have demonstrated that neuronal isoforms such as NaV1.2 and skeletal muscle NaV1.4 show greater sensitivity to PbTx-3 compared to cardiac NaV1.5 and peripheral neuronal NaV1.7 isoforms. This isoform selectivity has important implications for the physiological manifestations of brevetoxin poisoning, which predominantly involve neurological and skeletal muscle symptoms rather than direct cardiac toxicity. The binding of PbTx-3 to Site 5 is state-dependent, with higher affinity for the open state of the channel, creating a positive feedback loop where channel activation facilitates further toxin binding [2] [3].

Quantitative Characterization of PbTx-3 Effects

Subtype-Specific Potency and Efficacy

The functional impact of PbTx-3 varies significantly across different sodium channel isoforms, contributing to the specific clinical manifestations of brevetoxin poisoning. Automated patch-clamp studies on recombinant human sodium channels have revealed a spectrum of sensitivity, with some isoforms responding to nanomolar concentrations while others require micromolar exposure for significant effects. This differential sensitivity reflects variations in the structure of the toxin-binding site across channel types and has important implications for both toxicology and potential therapeutic applications. Understanding these subtype-specific differences is crucial for predicting tissue susceptibility and developing targeted interventions [3].

Table 2: PbTx-3 Effects on Human Sodium Channel Subtypes

| Channel Isoform | Tissue Distribution | PbTx-3 EC50/Potency | Primary Functional Effects |

|---|---|---|---|

| NaV1.2 | Central nervous system | High sensitivity (~100 nM) | Increased late current, reduced inactivation |

| NaV1.4 | Skeletal muscle | High sensitivity (~100 nM) | Persistent current, hyperpolarized activation |

| NaV1.5 | Cardiac muscle | Low sensitivity (>10 μM) | Minimal effect on peak current |

| NaV1.6 | CNS, PNS nodes | Moderate sensitivity | Hyperpolarizing shift in activation/inactivation |

| NaV1.7 | Peripheral neurons | Low sensitivity (>10 μM) | Minor modifications to gating |

The differential sensitivity across sodium channel isoforms provides important insights into structure-function relationships. Neuronal NaV1.2 and skeletal muscle NaV1.4 channels exhibit high sensitivity to PbTx-3, with significant effects observed at concentrations as low as 100 nM. In contrast, cardiac NaV1.5 and peripheral neuronal NaV1.7 channels are relatively resistant, requiring concentrations exceeding 10 μM for comparable functional modifications. This isoform selectivity likely reflects evolutionary adaptations in the toxin-binding site across different channel types, possibly related to their distinct physiological roles. The relative resistance of cardiac NaV1.5 channels may explain why cardiac arrhythmias are not a prominent feature of brevetoxin poisoning compared to other sodium channel toxins like ciguatoxins [2] [3].

Synergistic Interactions with Other Toxins

PbTx-3 exhibits significant interactions with other sodium channel-active toxins, particularly ciguatoxins which share binding Site 5. When administered in combination, these toxins can produce synergistic effects that exceed what would be predicted from simple additive models. Research has demonstrated that simultaneous application of PbTx-3 and ciguatoxin CTX3C on human NaV1.6 channels produces a greater hyperpolarizing shift in both activation and inactivation states than either toxin alone. This synergy has important implications for human health due to the increasing coexistence of these toxins in marine environments and the potential for concurrent exposure through contaminated seafood [2].

The molecular basis for this synergy appears to stem from their complementary mechanisms as partial versus full agonists. PbTx-3 acts as a partial agonist of human sodium channels, while CTX3C functions as a full agonist, explaining the differences in the maximal effect of each toxin on the channel. When bound simultaneously, these toxins may stabilize distinct conformational states of the channel protein, leading to enhanced and prolonged channel activity. This synergistic interaction highlights the importance of considering mixed toxin exposures in risk assessment and regulatory limit setting, as current safety thresholds are based on individual toxin effects and may not adequately protect against combinations of marine biotoxins that target the same molecular site [2].

Structural Insights and Binding Dynamics

Molecular Architecture of the Binding Site

The structural basis for PbTx-3 binding to voltage-gated sodium channels has been elucidated through a combination of mutagenesis studies, computational modeling, and comparative analysis with related toxins. The receptor site for PbTx-3 is located in the central cavity of the sodium channel, formed by the interface between domains I, III, and IV. Key contact residues include hydrophobic and polar amino acids in transmembrane segments DIS6, DIIIS6, and DIVS5, which form a complex binding pocket that accommodates the large, rigid structure of the brevetoxin molecule. Computational models of PbTx-2 (closely related to PbTx-3) bound to NaV1.2 suggest that the toxin interacts with the lipid-exposed side of the interface between domains I and IV, positioning it to allosterically influence both the activation gate and the fast inactivation mechanism [3].

The brevetoxin molecule itself functions as a "molecular measuring tape" due to its inherent structural rigidity, with distinct functional regions responsible for different aspects of channel modification. The molecule can be divided into three key regions: the "head" region (ring A), which influences the appearance of sub-conductance states; the "spacer region" (rings B-G), which affects binding potency; and the "tail region" (terminal four rings), where modifications can enhance binding affinity. This structure-activity relationship explains how different brevetoxin derivatives produce distinct patterns of channel modification and why even small structural variations can significantly alter toxic potency [3].

Detection and Analytical Methods

Contemporary Detection Technologies

The accurate detection of PbTx-3 in environmental and clinical samples represents a critical challenge in monitoring and managing brevetoxin exposure. Traditional methods such as mouse bioassay have been largely phased out due to ethical concerns and poor specificity. Current approaches leverage advanced analytical techniques and innovative biosensor technologies to achieve the sensitivity and specificity required for regulatory monitoring. Each method offers distinct advantages and limitations, making them suitable for different applications from high-throughput screening to confirmatory analysis [4].

Table 3: Analytical Methods for PbTx-3 Detection

| Method | Principle | Sensitivity | Advantages/Limitations |

|---|---|---|---|

| LC-MS/MS | Mass spectrometric detection | ~0.1-1 ng/g | Gold standard; requires expensive equipment |

| BLI Aptasensor | Optical interferometry with DNA aptamers | 4.5 nM | Label-free, real-time; moderate sensitivity |

| Radioimmunoassay | Radioactive antibody binding | ~nM range | High throughput; radioactive materials |

| Electrophysiology | Functional channel modulation | ~100 nM | Direct functional assessment; low throughput |

Recent advances in biosensor technology have introduced innovative approaches for PbTx-3 detection, particularly aptamer-based systems. Aptamers are single-stranded DNA or RNA oligonucleotides selected through Systematic Evolution of Ligands by Exponential Enrichment (SELEX) that offer several advantages over traditional antibodies, including superior stability, easier modification, and lower production costs. The recent development of a biolayer interferometry (BLI) aptasensor for brevetoxin detection represents a significant advancement, enabling label-free, real-time detection of PbTx-3 with a detection limit of 4.5 nM and a linear range from 100 nM to 2000 nM. This biosensor platform shows excellent specificity with no cross-reactivity to PbTx-2 or other marine toxins, making it suitable for monitoring applications in complex samples [4].

Experimental Protocols and Methodologies

Electrophysiological Characterization

The functional effects of PbTx-3 on voltage-gated sodium channels are most directly assessed using electrophysiological techniques, particularly patch-clamp recording. The following protocol details the methodology for evaluating PbTx-3 effects on recombinant human sodium channels expressed in mammalian cell lines, based on established procedures in recent literature [2] [3].

Cell Culture and Transfection:

- Utilize HEK293 or CHO-K1 cells stably expressing the target human sodium channel isoform (NaV1.2, NaV1.4, NaV1.5, NaV1.6, or NaV1.7)

- Maintain cells in Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 0.4 mg/mL Geneticin (G418) for selection

- Culture cells at 37°C in a humidified 95% O2/5% CO2 atmosphere until 80% confluence

- Plate cells on glass coverslips at a density of 60,000 cells/mL 24-48 hours before recording

- Incubate at 30°C for 24-48 hours before electrophysiological recordings to maximize sodium channel expression

Electrophysiological Recording Solutions:

- Extracellular (Locke's) solution: 154 mM NaCl, 5.6 mM KCl, 1.3 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5.6 mM glucose (pH adjusted to 7.4 with Trizma base)

- Intracellular (pipette) solution: 120 mM CsF, 10 mM EGTA, 10 mM HEPES, 15 mM NaCl (pH adjusted to 7.25 with CsOH)

- Prepare PbTx-3 stock solution in ethanol at 50 mM concentration, with final experimental dilutions in Locke's buffer

- Ensure final solvent concentration ≤0.1% with verified no effects on sodium currents

Whole-Cell Patch-Clamp Recording:

- Use borosilicate glass microelectrodes with resistances of 4-10 MΩ

- Maintain holding potential at -120 mV to -55 mV depending on experimental requirements

- Apply series resistance compensation ≥70% to minimize voltage errors

- Record signals at 50 kHz sampling rate after low-pass Bessel filtering at 10 kHz

- Maintain room temperature (20-22°C) throughout recordings

Voltage Protocol for Channel Activation:

- Apply voltage steps from -80 mV to +80 mV in 10 mV increments from a holding potential of -120 mV

- Use test pulse duration of 25 ms for most protocols, with 300 ms pulses for inactivation studies

- Deliver pulses at 0.1 Hz frequency to allow complete recovery from inactivation

- Record currents for 5 minutes after solution exchange to reach steady-state effects

Data Analysis:

- Measure peak current amplitude (Ipeak) between 5-15% of pulse duration

- Calculate late current (Ilate) as average current between 85-95% of pulse duration

- Fit current-voltage relationships with Boltzmann equation to determine half-activation voltage

- Analyze steady-state inactivation using prepulse potentials from -100 mV to 0 mV

- Normalize currents to cell capacitance for comparison between cells

This protocol enables comprehensive characterization of PbTx-3 effects on sodium channel gating parameters, including voltage dependence of activation and inactivation, kinetics of current decay, and development of persistent current. The systematic application of this methodology across different channel isoforms allows for the quantitative comparison of subtype sensitivity summarized in Table 2 [2] [3].

Research Applications and Implications

Therapeutic Development and Toxin Antagonism

The detailed understanding of PbTx-3's mechanism of action has enabled research into potential therapeutic interventions for brevetoxin poisoning. One promising approach involves the use of brevenal, a natural polyether compound also produced by Karenia brevis that acts as a competitive antagonist of brevetoxin effects. Studies demonstrate that brevenal binds to a site that overlaps with the PbTx-3 binding location, effectively displacing the toxin and reversing its functional effects. When administered alone, brevenal does not cause bronchoconstriction but rather increases mucociliary clearance and ciliary beat frequency, suggesting potential therapeutic applications beyond brevetoxin antagonism [3].

The differential sensitivity of sodium channel isoforms to PbTx-3 also provides opportunities for developing subtype-selective modulators. The structural insights gained from studying brevetoxin binding interactions may inform the design of novel compounds that target specific sodium channel variants for therapeutic purposes. For example, the relative resistance of NaV1.7 to PbTx-3 suggests structural features that could be exploited to develop pain therapeutics that avoid cardiac side effects. Furthermore, the unique ability of PbTx-3 to induce sub-conductance states represents a phenomenon that could be harnessed for research tools to study sodium channel permeation and gating mechanisms [3].

Visualizing PbTx-3 Mechanism of Action

PbTx-3 binding to sodium channels causes hyperexcitability and neurological symptoms.

Electrophysiology protocol for assessing PbTx-3 effects on sodium channels.

Conclusion and Future Research Directions

The comprehensive analysis of PbTx-3's mechanism of action reveals a sophisticated molecular strategy for modulating voltage-gated sodium channel function. Through its binding to Neurotoxin Receptor Site 5, PbTx-3 produces multiple allosteric effects that collectively enhance sodium influx and sustain neuronal excitability. The differential sensitivity across sodium channel isoforms provides natural structural insights that could inform the development of subtype-selective modulators for therapeutic applications. Future research directions should focus on high-resolution structural studies of the PbTx-3-channel complex using cryo-EM approaches, expanded investigation of synergistic interactions with other marine toxins, and development of improved detection methods for environmental monitoring. Furthermore, the competitive antagonism demonstrated by brevenal suggests promising avenues for therapeutic intervention in brevetoxin poisoning. As climate change and shifting ocean conditions potentially expand the geographical range of harmful algal blooms, understanding the precise mechanism of PbTx-3 and related marine toxins becomes increasingly important for both environmental health and drug discovery efforts targeting voltage-gated sodium channels [1] [2] [3].

References

- 1. Distribution of Brevetoxin (PbTx-3) in Mouse Plasma [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Effect of Brevetoxin BTX-3 and Ciguatoxin ... [pmc.ncbi.nlm.nih.gov]

- 3. Brevetoxin versus Brevenal Modulation of Human Nav1 ... [mdpi.com]

- 4. Brevetoxin Aptamer Selection and Biolayer Interferometry ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Brevetoxin PbTx-3: Chemistry, Toxicology, and Analytical Methods

Chemical Identity and Structural Properties

Brevetoxin-3 (PbTx-3) is a potent neurotoxic polyether compound belonging to the brevetoxin B structural family produced by the marine dinoflagellate Karenia brevis [1]. This lipophilic molecule features an 11-trans-fused ether ring system forming a rigid ladder-like structure approximately 30 Å in length and 6 Å in diameter [2]. PbTx-3 is structurally characterized by a terminal primary alcohol group (-CH₂C(=CH₂)CH₂OH) at the R-position of the brevetoxin B backbone, distinguishing it from other congeners like PbTx-2 which possesses an aldehyde group at the same position [1].

Table: Brevetoxin Congeners with Type B Backbone

| Congener | R-Group Substituent | Key Structural Features |

|---|---|---|

| PbTx-2 | -CH₂C(=CH₂)CHO | Aldehyde terminus, precursor to PbTx-3 |

| PbTx-3 | -CH₂C(=CH₂)CH₂OH | Primary alcohol terminus, more stable in rodents |

| PbTx-8 | -CH₂COCH₂Cl | Chlorinated ketone terminus |

| PbTx-9 | -CH₂CH(CH₃)CH₂OH | Branched alkyl alcohol terminus |

The biosynthetic origin of PbTx-3 derives from the polyketide pathway with unusual modifications via citric acid cycle intermediates, incorporating acetate units and methionine-derived methyl groups [3]. Metabolic studies demonstrate that PbTx-3 can be generated through reduction of PbTx-2, supporting the hypothesis that the aldehyde groups of PbTx-2 are oxidized to form the primary alcohols of PbTx-3 [3].

Mechanism of Action and Molecular Pharmacology

Primary Neurotoxic Mechanism

PbTx-3 exerts its neurotoxic effects through high-affinity binding to site 5 of the voltage-sensitive sodium channel (VSSC) α-subunit [2]. This binding produces three principal electrophysiological effects:

- Lowered activation threshold: Reduces the membrane potential required for channel activation [1]

- Persistent activation: Maintains sodium channels in open state [1]

- Inhibited inactivation: Prevents normal channel inactivation mechanisms [1]

The structural requirements for binding involve specific interactions along the brevetoxin molecule. The A-ring lactone is critical for inhibiting channel inactivation, while the rigid spacer region (five or six rings) maintains structural integrity, and the four-ring binding region mediates specific contact with site 5 [2]. The flexible "tail" region (K-ring side chain) appears less critical for binding affinity, as modifications in this region typically yield analogues with maintained receptor affinity [2].

Receptor Binding Characteristics

Quantitative binding studies using tritiated PbTx-3 demonstrate specific binding patterns:

Table: Binding Affinities of Brevetoxin Congeners

| Toxin/Analogue | Kᵢ (nM) in Rat Brain Synaptosomes | Relative Binding Affinity |

|---|---|---|

| PbTx-2 | 1.5 [2] | High |

| PbTx-3 | Reference ligand [4] | High |

| PbTx-1 | 3.5-4.1 [4] | Very High |

| β-naphthoyl-PbTx | 1.2 [2] | High (Antagonist) |

| Ether analogue 9 | 180 [2] | Low |

The binding affinity of PbTx-3 to VSSC is exceptionally high, with a reported Kₐ of 1.6 nM and Bmax of 1.9 pmol/mg protein in rat brain synaptosomes [2]. Interestingly, PbTx-3 shows differential binding properties between immunological and pharmacological assays, with ED₅₀ values of 20-22 nM in radioimmunoassay and 12-17 nM in synaptosomal binding assays [4].

Figure 1: Molecular mechanism of PbTx-3 neurotoxicity through voltage-sensitive sodium channel modulation

Toxicokinetics and Biodistribution

Plasma Binding and Distribution

PbTx-3 demonstrates complex plasma protein binding behavior that significantly influences its distribution and elimination. Research in mouse models reveals that only 39% of PbTx-3 remains associated with plasma components after >15 kDa cutoff dialysis, with a mere 6.8% specifically bound to serum albumin [5]. Surprisingly, the majority of plasma-borne brevetoxin immunoreactivity is restricted to high-density lipoprotein (HDL) fractions rather than albumin or other plasma proteins [5].

This preferential association with HDL provides crucial insights into the toxin's delivery to tissues and elimination pathways. The lipophilic nature of PbTx-3 facilitates its incorporation into lipoprotein particles, suggesting a potential role for reverse cholesterol transport systems in brevetoxin clearance [5].

Metabolic Fate and Elimination

PbTx-3 exhibits different metabolic stability compared to its precursor PbTx-2, being less reactive to metabolism in rodents [5]. Studies in rats show that orally administered [³H]PbTx-3 accumulates primarily in the liver, stomach, and intestines [5]. The metabolic pathway likely involves hepatic detoxification through conjugation followed by biliary excretion and partial enterohepatic recirculation, ultimately leading to elimination in urine [5].

Toxicokinetic studies across multiple species (mice, rats, fish) demonstrate that blood retains detectable brevetoxin levels of 20-30 nM - approximately one order of magnitude higher than the concentration required to activate voltage-gated sodium channels in nerve, heart, or muscle tissue [5]. This indicates that a significant fraction circulates in protein-bound forms that reduce biological activity at target tissues.

Analytical Detection Methods

Immunoassay Techniques

Enzyme-Linked Immunosorbent Assay (ELISA) has been successfully adapted for PbTx-3 detection in human plasma with a quantitative range of 0.0400-2.00 ng/mL brevetoxin-3 equivalents [6]. The validated method shows inter- and intraday accuracies of 94.0-109% with relative standard deviations <20%, meeting FDA guidelines for receptor-binding assays [6].

Key cross-reactivity patterns for the ELISA method:

- PbTx-2: High cross-reactivity

- PbTx-1: Moderate cross-reactivity

- PbTx-B5: Variable cross-reactivity

- PbTx-9: Low cross-reactivity (0.173%)

- Paralytic shellfish toxins: No cross-reactivity [6]

Chromatographic Methods

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) provides excellent analytical performance for PbTx-3 detection with correlation coefficients ≥0.999 in the linear range of 5-100 ng/mL [7]. The method successfully identifies PbTx-3 and its metabolite PbTx-3-42-carboxylic acid in shellfish samples, with the latter detected in scallops at concentrations of 25.4 ng/g [7].

Table: Analytical Methods for PbTx-3 Detection

| Method | Detection Range | Matrix | Key Applications |

|---|---|---|---|

| ELISA | 0.0400-2.00 ng/mL [6] | Human plasma, shellfish | Human exposure assessment |

| UHPLC-MS/MS | 5-100 ng/mL [7] | Shellfish, biological tissues | Regulatory monitoring, metabolism studies |

| Radio-TLC | Not specified [3] | Culture media, purified toxins | Biosynthetic studies |

| Receptor Binding Assay | Not specified [3] | Fractionated samples | Toxin profiling |

Experimental Protocols

Receptor Binding Assay Using Rat Brain Synaptosomes

This protocol measures PbTx-3 binding affinity and competitive displacement by analogues [2]:

- Synaptosome Preparation: Isolate rat brain synaptosomes using differential centrifugation

- Binding Reaction: Incubate synaptosomes with [³H]-PbTx-3 (1.5 nM) and competitor compounds (0-10 μM)

- Separation: Terminate reaction by centrifugation and wash pellets

- Quantification: Measure bound radioactivity using scintillation counting

- Data Analysis: Determine Kᵢ values using nonlinear regression analysis (e.g., GraphPad Prism)

The assay typically performs triplicate determinations at each inhibitor concentration and repeats across at least three independent experiments [2].

Plasma Protein Binding Studies

This method characterizes PbTx-3 distribution in plasma components [5]:

- Plasma Spiking: Add PbTx-3 to mouse plasma (final concentration ~100 ng/mL)

- Lipoprotein Fractionation:

- Adjust plasma density with iodixanol solutions

- Perform ultracentrifugation at 160,000 × g for 51 hours at 16°C

- Collect 0.5 mL fractions by tube puncture

- Analysis:

- Characterize fractions by agarose gel electrophoresis

- Quantify brevetoxin immunoreactivity by radioimmunoassay

- Validation: Confirm binding using scintillation proximity assay with purified human HDLs

In Vitro Immunomodulation Assessment

This protocol evaluates PbTx-3 effects on immune function [8]:

- Leukocyte Isolation: Collect blood samples and isolate leukocytes

- Toxin Exposure: Incubate cells with PbTx-3 (0.1-10 nM) in complete medium

- Functional Assays:

- Lymphocyte proliferation: Measure using bromodeoxyuridine (BrdU) incorporation

- Phagocytosis: Assess using fluorescent latex beads and flow cytometry

- Respiratory burst: Detect using dihydrorhodamine 123 oxidation

- NK cell activity: Evaluate against K-562 target cells

- Data Collection: Analyze using flow cytometry with electronic gating for different leukocyte populations

Immunotoxic Effects

Beyond its well-characterized neurotoxicity, PbTx-3 demonstrates significant immunomodulatory properties at concentrations as low as 0.1-10 nM in bottlenose dolphin leukocytes [8]. The toxin produces differential effects on various immune functions:

- Innate immunity: No significant effect on phagocytosis or NK cell activity [8]

- Adaptive immunity: Significant suppression of lymphocyte proliferation [8]

- Inflammatory response: Dose-dependent induction of respiratory burst [8]

This immunomodulation may increase susceptibility to bacterial, viral, or fungal infections in exposed marine species and potentially humans [8]. The eosinophilia observed in bottlenose dolphins during brevetoxin exposure events further supports immune system alterations [9].

Research Applications and Synthetic Analogues

PbTx-3 serves as a key structural template for developing brevetoxin antagonists. Structure-activity relationship studies have generated various analogues with modified binding and functional properties:

- β-naphthoyl-brevetoxin: First semisynthetic competitive antagonist (Kᵢ = 1.2 nM) [2]

- Ester analogues (1-6): Maintain high binding affinity (Kᵢ = 0.5-4.7 nM) with varied functional effects [2]

- Ether analogue (9): Significantly reduced binding affinity (Kᵢ = 180 nM) [2]

These compounds have been instrumental in characterizing brevetoxin interactions with VSSCs and developing potential therapeutic interventions for brevetoxin intoxication.

Figure 2: Research applications and outcomes of PbTx-3 investigations

Conclusion

References

- 1. Brevetoxin [en.wikipedia.org]

- 2. Synthesis, Modeling, and Biological Evaluation of ... [pmc.ncbi.nlm.nih.gov]

- 3. Further Insights into Brevetoxin Metabolism by de Novo ... [pmc.ncbi.nlm.nih.gov]

- 4. binding: molecular Brevetoxin versus immunoassay pharmacology [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution of Brevetoxin (PbTx-3) in Mouse Plasma [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Brevetoxin in Human Plasma by ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First Detection of Brevetoxin in Imported Shellfish in South ... [sciencedirect.com]

- 8. Immunomodulatory effects of brevetoxin (PbTx-3) upon in ... [sciencedirect.com]

- 9. Putative high-level toxicity pathways based on evidence of ... [sciencedirect.com]

PbTx-3 neurotoxic shellfish poisoning symptoms

Clinical Symptoms of PbTx-3 and NSP

The following table summarizes the core clinical symptoms associated with NSP, which are caused by brevetoxins including PbTx-3. Symptoms typically appear between 15 minutes to 18 hours after ingestion of contaminated shellfish and generally last from a few hours to several days [1] [2] [3]. No human fatalities have been reported, but hospitalizations can occur [1].

| Symptom Category | Specific Symptoms | Onset & Duration Notes |

|---|---|---|

| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal pain [1] [2] [3] | Often among the first symptoms to appear. |

| Neurological | Circumoral and distal paresthesias (tingling/numbness of lips, tongue, arms, legs), ataxia (loss of coordination), slurred speech, dizziness, myalgia (muscle pain), vertigo, loss of motor control, reversal of hot and cold sensation (thermal dysthesia) [1] [4] [2] | The hallmark "neurotoxic" symptoms of NSP. Can progress to partial paralysis [1]. |

| Other Systemic Effects | Bradycardia (slow heart rate), dilated pupils, headache, tremor [2] [3] | Less frequently reported. |

Mechanism of Action: PbTx-3 Neurotoxicity

PbTx-3 is a lipid-soluble, cyclic polyether toxin that binds with high affinity to Receptor Site 5 on voltage-gated sodium channels (VGSCs) in cell membranes [1] [4] [3]. This binding induces specific neurotoxic effects, as illustrated in the following pathway.

Diagram of the PbTx-3 mechanism of action on voltage-gated sodium channels, leading to NSP symptoms.

Analytical Methods for PbTx-3 Detection

For drug development and research, accurate toxin quantification is essential. The table below outlines key methodologies.

| Method | Principle | Key Experimental Steps (Abridged Protocol) | Application & Notes |

|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [5] | Chromatographic separation followed by detection via mass-to-charge ratio of ionized molecules. | 1. Extraction: Homogenize shellfish tissue with 50% acetonitrile [5]. 2. Clean-up: Use dispersive Solid-Phase Extraction (d-SPE) with alumina-neutral sorbent [5]. 3. Analysis: Inject onto a C18 UPLC column. Use positive HESI ionization and Multiple Reaction Monitoring (MRM) for detection [5]. | Gold Standard. Highly sensitive and confirmatory. LOQ of 5 μg/kg, well below regulatory limits (800 μg BTX-2/kg) [5]. | | Receptor Binding Assay (RBA) [4] | Measures competitive displacement of a radiolabeled brevetoxin from sodium channel receptors. | 1. Prepare rat brain synaptosomes or other membrane fractions containing VGSCs [4]. 2. Incubate with a fixed concentration of a radiolabeled brevetoxin (e.g., [³H]-PbTx-3) and varying concentrations of the unlabeled PbTx-3 standard or sample extract [4]. 3. Measure bound radioactivity. The EC₅0 for PbTx-3 is approximately 27.6 nM [4]. | High-throughput screening. Approved for shellfish safety screening. Reflects toxic potential but is not compound-specific [4]. | | Cell-Based Cytotoxicity Assay [4] | Measures cell viability or metabolic activity after toxin exposure. | 1. Culture susceptible cell lines (e.g., human monocyte THP-1 line or neuronal cells) [4]. 2. Expose cells to a dilution series of PbTx-3 for a set period (e.g., 24h). 3. Assess viability with a colorimetric assay like XTT. The reported EC₅0 for PbTx-3 in THP-1 monocytes is ~47 µM [4]. | Useful for functional toxicity assessment. The XTT assay measures metabolic activity as a proxy for cell viability [4]. | | Enzyme-Linked Immunosorbent Assay (ELISA) [5] | Uses antibodies to specifically bind brevetoxins in a competitive format. | 1. Add sample/standard to antibody-coated wells. 2. Add a brevetoxin-enzyme conjugate. 3. Add substrate; measure color change inversely proportional to toxin concentration. | Rapid screening tool. Susceptible to false positives/negatives due to cross-reactivity [5]. |

Key Research and Developmental Insights

- PbTx-3 is a Metabolite: PbTx-3 is a primary metabolite of the algal toxin PbTx-2, which is often the dominant form produced by Karenia brevis. PbTx-3 is frequently found in contaminated shellfish [1] [6].

- Immunotoxicity Considerations: Recent evidence indicates that different brevetoxin analogs can exhibit varying immunotoxic effects not strictly correlated with their VGSC binding affinity. For instance, PbTx-2 (which has an aldehyde group) is more cytotoxic to human monocytes than PbTx-3 (which lacks it), despite similar VGSC binding [4]. This is crucial for therapeutic development.

- Toxin Antagonism: The compound brevenal is a natural brevetoxin antagonist that competes for Site 5 on the VGSC. Research shows it can protect human lymphocytes from PbTx-3-induced DNA damage, suggesting a potential therapeutic pathway [7].

References

- 1. Neurotoxic Shellfish Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 3. Neurotoxic Shellfish Poisoning [whoi.edu]

- 4. Immune Modulating Brevetoxins: Monocyte Cytotoxicity ... [pmc.ncbi.nlm.nih.gov]

- 5. Determination of neurotoxic toxins in shellfish ... poisoning shellfish [pmc.ncbi.nlm.nih.gov]

- 6. Putative high-level toxicity pathways based on evidence of ... [sciencedirect.com]

- 7. The effect of brevenal on brevetoxin-induced DNA damage in ... [pmc.ncbi.nlm.nih.gov]

PbTx-3 (Brevetoxin-3): A Technical Overview

PbTx-3 is a lipid-soluble, cyclic polyether neurotoxin and a key congener of the brevetoxin family produced by the marine dinoflagellate Karenia brevis [1] [2]. It is one of the most abundant and studied brevetoxins, often serving as a model compound for toxicological studies and a major analog found in contaminated shellfish [3] [2]. Its core mechanism involves the potent and specific alteration of voltage-gated sodium channel (NaV) function.

The diagram below illustrates the primary molecular mechanism of PbTx-3 action on a voltage-gated sodium channel (NaV).

PbTx-3 mechanism on sodium channels

Biosynthesis and Source Organism

PbTx-3 is biosynthesized by the dinoflagellate Karenia brevis via a polyketide synthase (PKS) pathway [4] [3]. Feeding experiments with radiolabeled [U-14C]-acetate have confirmed the polyketide origin and demonstrated that toxin profiles can shift with environmental conditions and bacterial presence [3].

- Genetic and Proteomic Insights: Comparative proteomic analysis of high (KbHT) and low (KbLT) toxin-producing K. brevis strains revealed that 48 polyketide synthase (PKS) enzymes were identified, with 38 showing up to 16-fold higher abundance in the high-toxin strain [4].

- Metabolic Interconversion: PbTx-3 is also a metabolite of its precursor, PbTx-2. The aldehyde group of PbTx-2 is reduced to form the primary alcohol of PbTx-3 [3].

Analytical Detection and Quantification

Accurate detection and quantification are critical for food safety and research. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), particularly UHPLC-MS/MS, is the preferred method due to its high sensitivity and specificity, overcoming limitations of the traditional mouse bioassay (MBA) [5].

Table 1: UHPLC-MS/MS MRM Conditions for PbTx-3 and Related Compounds This table outlines the specific parameters for the detection of PbTx-3 and a key metabolite using Multiple Reaction Monitoring (MRM).

| Toxin | Retention Time (min) | Precursor Ion ([M+H]+) | Product Ion (Fragment) | Collision Energy (eV) | Linear Range (ng/mL) | Correlation Coefficient (R²) |

|---|---|---|---|---|---|---|

| PbTx-1 | Not Specified | m/z 867 | m/z 809 | Not Specified | 5 - 100 | ≥ 0.999 |

| PbTx-2 | Not Specified | m/z 895 | mz/ 837 | Not Specified | 5 - 100 | ≥ 0.999 |

| PbTx-3 | Not Specified | m/z 897 | m/z 839 | Not Specified | 5 - 100 | ≥ 0.999 |

| PbTx-3-42-carboxylic acid | Not Specified | m/z 911 | m/z 853 | Not Specified | 5 - 100 | ≥ 0.999 |

Source: Adapted from [5]. The study utilized a Luna Omega C18 column (1.6 µm, 100 x 2.1 mm) with a gradient elution of water and acetonitrile, both containing 2 mM ammonium formate and 50 mL/L formic acid.

The workflow for toxin profiling in shellfish samples is summarized below.

Shellfish toxin analysis workflow

Toxicokinetics and Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of PbTx-3 is fundamental for risk assessment.

Table 2: Toxicokinetic Profile of PbTx-3 in Male CBA/CaJ Mice after Intratracheal Instillation

This table summarizes the distribution and elimination of a radiolabeled [3H]PbTx-3 dose (0.5 µCi/animal; 0.06 µg; 2.6 µg/kg bw) over time [1].

| Tissue / Parameter | Initial Concentration (ng eq./g tissue) | Elimination Half-Time (hours) | Total Dose to Tissue (ng eq.·h/g) |

|---|---|---|---|

| Liver | Very High | ~28 | 406 |

| GI Tract | Very High | Not Specified | Not Specified |

| Muscle | High | ~28 | Not Specified |

| Fat | Detected | ~28 | Not Specified |

| Heart | Detected | ~28 | Not Specified |

| Kidneys | Detected | ~28 | Not Specified |

| Brain | Lower | ~90 | 39 |

| Testes | Lower | ~90 | Not Specified |

| Excretion (Cumulative) | - | - | - |

| ⋄ Feces | - | 96 h | 64% of dose |

| ⋄ Urine | - | 96 h | 11% of dose |

Plasma Protein Binding: PbTx-3 does not circulate freely in the bloodstream. It predominantly binds to High-Density Lipoproteins (HDLs), with only a small fraction (6.8%) associated with serum albumin [6].

Experimental Protocols for Key Assays

Acute Oral Toxicity Study in Mice

This protocol is used to determine the acute toxic effects and establish reference doses [2].

- Animals: Use male and female mice (e.g., C57BL/6J). House under standard conditions with ad libitum access to food and water.

- Dose Preparation: Prepare PbTx-3 in a vehicle like 1% DMSO in saline. Confirm concentrations using LC-ESI-MS/MS.

- Administration: Administer a single dose via oral gavage. A typical dose range is 100 to 1,500 µg kg⁻¹ bw.

- Observation Period: Monitor for 48 hours.

- Clinical Observations: Record body weight, body temperature, and behavioral symptoms.

- Biological Sampling: At termination, collect blood for clinical chemistry and organs for histopathology.

Glutathione S-Transferase (GST) Activity Assay in Bivalves

This protocol measures a detoxification enzyme response in shellfish like hard clams (Mercenaria campechiensis) after exposure to K. brevis [7].

- Tissue Preparation: Homogenize clam hepatopancreas or similar tissue in cold potassium phosphate buffer.

- Enzymatic Reaction: Use 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

- Measurement: Monitor the conjugation of CDNB to glutathione by tracking the increase in absorbance at 340 nm over time.

- Data Calculation: Express enzyme activity as nmol of conjugate formed per min per mg of total protein.

Research Applications and Implications

- Drug Discovery & Development: PbTx-3 is a valuable tool for studying NaV channel structure and function.

- Toxicological Risk Assessment: Data from acute oral studies are crucial for establishing an Acute Reference Dose (ARfD).

- Environmental Monitoring: Understanding toxin biosynthesis and accumulation in shellfish helps in monitoring and mitigating the impact of HABs.

References

- 1. Uptake, Tissue Distribution, and Excretion of... [pmc.ncbi.nlm.nih.gov]

- 2. Acute Effects of Brevetoxin-3 Administered via Oral Gavage to ... [pmc.ncbi.nlm.nih.gov]

- 3. Further Insights into Brevetoxin Metabolism by de Novo ... [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Quantitative Proteomic Analysis of High and ... [preprints.org]

- 5. First Detection of Brevetoxin in Imported Shellfish in South ... [sciencedirect.com]

- 6. Distribution of Brevetoxin (PbTx-3) in Mouse Plasma [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of the sub-lethal impacts of Karenia brevis on ... [sciencedirect.com]

PbTx-3 site 5 sodium channel binding

Molecular Binding Determinants

Alaninescanning mutagenesis studies on the rat NaV1.2 channel have identified that PbTx-3 binds to a distributed, hydrophobic cleft formed by transmembrane segments from Domains I and IV [1].

Table 1: Key Amino Acid Residues Affecting PbTx-3 Binding Affinity in NaV1.2

| Transmembrane Segment | Residue Substitution | Effect on PbTx-3 Affinity (Kd vs. Wild Type) | Interpretation |

|---|---|---|---|

| IS6 | M402A, L407A, V408A | ~2-3 fold decrease | These side chains likely provide favorable interactions for toxin binding. |

| G412A, F414A, Y415A | ~2-3 fold increase | These side chains may sterically or allosterically hinder optimal binding; alanine substitution removes this hindrance. | |

| IVS5 | I1663A, G1664A, L1665A, L1666A | ~2-3 fold decrease | These residues are critical for forming high-affinity interactions with the toxin. |

| L1669A, V1670A, G1678A, Y1684A | ~2 fold increase | Similar to IS6, these residues may cause slight steric hindrance. | |

| IVS5-SS1 Loop | E1688A, F1697A | ~2 fold increase | The extracellular loop may also influence the binding site conformation. |

The binding involves multiple, distributed interactions rather than a few critical "hot spots," consistent with the large, rigid structure of the brevetoxin molecule [1].

Functional Effects on Different NaV Channel Isoforms

PbTx-3 exhibits subtype-specific potency across different human NaV channels. The table below summarizes its functional effects and the comparative potency of its antagonist, brevenal [2].

Table 2: Functional Modulation of Human NaV Channels by PbTx-3 and Brevenal

| Channel Isoform | Primary Tissue | PbTx-3 Effects | Brevenal Effects | Relative Sensitivity |

|---|---|---|---|---|

| NaV1.2 | Central Nervous System | Enhances late current (Ilate); little change in peak current (Ipeak) [2]. | Modestly inhibits Ipeak [2]. | Sensitive [2] |

| NaV1.4 | Skeletal Muscle | Inhibits Ipeak; significantly enhances Ilate [2]. | Inhibits Ipeak; enhances Ilate [2]. | Sensitive [2] |

| NaV1.5 | Cardiac Muscle | Inhibits Ipeak; modest, non-significant enhancement of Ilate [2]. | Inhibits Ipeak at high concentrations [2]. | 5-fold lower PbTx-3 affinity than NaV1.2/1.4 [1] [2] |

| NaV1.7 | Peripheral Neurons | Inhibits Ipeak; no enhancement of Ilate [2]. | No significant effect (up to 30 µM) [2]. | Resistant [2] |

Experimental Protocols and Tools

Saturation Binding Assay to Measure Affinity (Kd)

This protocol is used to determine the dissociation constant (Kd) of PbTx-3 for NaV channels [1].

Experimental workflow for saturation binding assay

Key Reagents:

- Radioligand: [42-3H]-PbTx-3. Labeling at the 42-position has been shown to have little effect on its binding affinity [3] [1].

- Cell System: tsA-201 cells (a derivative of HEK293) transiently transfected with the NaV channel α-subunit of interest [1].

Procedure Outline:

- Transfert tsA-201 cells with the cDNA encoding the wild-type or mutant NaV channel [1].

- Isolate membrane fractions from the transfected cells [1].

- Incubate membrane fractions with various concentrations of [42-3H]-PbTx-3 for approximately 3 hours to reach binding equilibrium [1].

- Measure the amount of radioligand bound to the membranes.

- Fit the resulting saturation binding curve with a one-site binding model to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax) [1].

Automated Patch-Clamp Electrophysiology for Functional Analysis

This protocol assesses the functional consequences of toxin binding on channel activity [2].

System Setup:

- Cells: CHO-K1 or HEK293 cells stably expressing the human NaV channel of interest [2].

- Recording Configuration: Whole-cell voltage-clamp at room temperature [2].

Typical Voltage Protocol:

- Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are closed and available for activation.

- Apply repetitive depolarizing test pulses (e.g., to -20 mV for 25 ms) at a low frequency (e.g., 0.1 Hz).

- After obtaining a stable baseline, apply PbTx-3 or brevenal extracellularly and continue recording.

- Analyze key parameters:

- Peak Current (Ipeak): The maximum inward current, indicating the number of channels opening transiently.

- Late Current (Ilate): The non-inactivating current component (e.g., averaged from 85-95% of the pulse duration), indicating impaired inactivation [2].

Antagonism: Brevetoxin vs. Brevenal

Brevenal is a natural polyether that acts as a competitive antagonist of brevetoxins [2].

- Mechanism: Brevenal reduces brevetoxin binding and can antagonize its effects when applied before, during, or after brevetoxin exposure [2].

- Potency: Brevenal is over 1000-fold less potent than PbTx-3 in functional assays [2].

- Binding Interaction: Radioligand studies show brevenal can displace brevetoxin, but brevetoxin does not effectively inhibit brevenal binding, suggesting a partially overlapping binding site or an allosteric mechanism [2].

Cellular Signaling Consequences

PbTx-3 binding to NaV channels has significant downstream cellular effects, particularly in neurons. The diagram below illustrates the key signaling pathways impacted [4].

>Cellular signaling cascade triggered by PbTx-3 binding, leading to altered gene expression.

The specific outcome depends on toxin concentration, influencing neuronal signaling, survival, and synaptic plasticity [4].

References

Molecular Mechanisms & Pharmacological Effects

The table below summarizes the core molecular and cellular effects of PbTx-3 on neuronal systems.

| Mechanism / Effect | Experimental System | Key Findings / Quantitative Data | Signaling Pathways / Additional Effects |

|---|

| Nav Channel Modulation [1] [2] | Recombinant human Nav1.2, Nav1.4, Nav1.5, Nav1.7 channels expressed in mammalian cells (automated patch-clamp). | ➤ Shifts channel activation to more negative potentials. ➤ Prolongs mean channel open time. ➤ Inhibits fast inactivation. ➤ Induces sub-conductance states. ➤ Potency: >1000x more potent than its antagonist, brevenal [1]. | — | | Induced Sodium Influx & Altered Electrical Activity [3] | Primary culture of neonatal rat skeletal myotubes. | ➤ 1-10 nM PbTx-3 induces oscillatory and propagating intracellular Ca²⁺ signals [3]. ➤ 10 nM PbTx-3 generates sodium-dependent action potentials (blocked by 1 µM tetrodotoxin, TTX) [3]. | — | | Elevated Intracellular Sodium ([Na⁺]ᵢ) [4] | Murine cerebrocortical neurons (2 days in vitro). | ➤ 30 nM PbTx-2 (closely related analog) increased [Na⁺]ᵢ by 8.8 ± 1.8 mM over basal [4]. | — | | Augmented NMDA Receptor Function [4] | Murine cerebrocortical neurons; single-channel cell-attached recordings. | ➤ 30 nM PbTx-2 potentiated NMDA-induced Ca²⁺ influx. ➤ Increased NMDAR mean open time and open probability [4]. | ➤ Dependence: Requires extracellular Na⁺ and activation of Src kinase [4]. | | Neurite Outgrowth & Structural Plasticity [4] | Immature murine cerebrocortical neurons. | ➤ 3 to 300 nM PbTx-2 enhanced neurite outgrowth [4]. | ➤ Pathway: PbTx-2 → VGSC activation → [Na⁺]ᵢ increase → Src kinase activation → NMDAR potentiation → neurite outgrowth [4]. | | Calcium Signaling & Neuropeptide Release [5] | Monocultured rat sensory neurons or co-cultured with keratinocytes. | ➤ PbTx-1 (most potent congener) induces increase in intracellular Ca²⁺ and Substance P (SP) release [5]. | ➤ Pathway: Involves Cathepsin S (Cat-S) and Protease-Activated Receptor 2 (PAR2). ➤ Leads to sensitization of Transient Receptor Potential Vanilloid 4 (TRPV4) channels [5]. | | Direct Neuronal Injury [2] | Female BALB/c mice (in vivo nose-only inhalation). | ➤ 2-day subacute exposure to PbTx-3 aerosol (~300 μg/m³) induced neuronal degeneration in the retrosplenial cortex [2]. | �ing: Identified via silver and Fluoro-Jade B staining [2]. |

Experimental Protocols for Key Assays

Here are detailed methodologies for core techniques used to study PbTx-3.

Automated Patch-Clamp Electysiology for Nav Channel Effects

This protocol is used to characterize the modulatory effects of PbTx-3 on recombinant human Nav channels [1].

- Cell Culture: Maintain mammalian cells (e.g., CHO-K1 or HEK293) stably expressing the human Nav channel subtype of interest (e.g., Nav1.2, Nav1.4).

- Solution Preparation: Prepare an external solution and an appropriate intracellular pipette solution. The toxin is dissolved and diluted in the external solution.

- Electrophysiology: Use an automated patch-clamp system (e.g., Patchliner or SyncroPatch). Establish whole-cell configuration.

- Voltage Protocol: From a holding potential (Vh) of -120 mV, apply a 25 ms test pulse to -20 mV at a frequency of 0.1 Hz.

- Toxin Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing PbTx-3. Common concentrations used for characterization are in the nanomolar range (e.g., 100 nM to 1 µM).

- Data Analysis: Analyze the peak current amplitude (Ipeak) and the late current (Ilate, average current between 85% and 95% of the pulse duration) before and after toxin application.

Calcium Imaging in Sensory Neurons

This protocol is used to study PbTx-induced calcium influx and the involved pathway, as demonstrated with PbTx-1 [5].

- Cell Culture: Culture rat dorsal root ganglion (DRG) sensory neurons, either alone or in co-culture with keratinocytes.

- Dye Loading: Load cells with a fluorescent calcium indicator (e.g., Fluo-3 AM or Fura-2 AM) by incubating for 30-45 minutes at 37°C.

- Pharmacological Inhibition: Pre-treat cells with specific inhibitors to dissect the signaling pathway. This may include:

- PAR2 antagonists

- Cathepsin S inhibitors

- TRPV4 antagonists

- PKA or PKC inhibitors

- Toxin Stimulation & Imaging: Place the culture under a fluorescence microscope. Apply PbTx-1 (or PbTx-3) and record changes in fluorescence intensity over time, indicating changes in intracellular calcium ([Ca²⁺]i).

- Data Analysis: Quantify the peak fluorescence change (ΔF/F0) and compare across different inhibitor conditions to identify key pathway components.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways triggered by PbTx-3 in neurons.

Diagram 1: PbTx-3 pathway for neuronal plasticity.

Diagram 2: PbTx-induced sensory effects pathway.

Key Research Implications

- Therapeutic Potential vs. Toxicity: The same mechanism of Nav channel activation and subsequent NMDAR potentiation that underlies PbTx-3's neurotoxicity and ability to cause neuronal injury [2] is also being investigated for promoting neurite outgrowth and recovery after neurological injury [4]. This dual nature requires careful dose-control studies.

- Congener-Specific Effects: Research indicates that different brevetoxin analogs can have distinct biological activities. For example, immunotoxicity may depend more on the presence of specific reactive functional groups (like an aldehyde on the K-ring) than on binding affinity to the Nav channel itself [6]. Therefore, findings for PbTx-3 cannot be automatically extrapolated to other brevetoxins like PbTx-2 or PbTx-1.

References

- 1. Brevetoxin versus Brevenal Modulation of Human Nav1 ... [mdpi.com]

- 2. Brevetoxin-Induced Neural Insult in the Retrosplenial Cortex ... [pmc.ncbi.nlm.nih.gov]

- 3. Sodium-dependent action potentials induced by brevetoxin ... [sciencedirect.com]

- 4. Sodium Channel Activation Augments NMDA Receptor ... [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Increase and Substance P Release Induced by the ... [pmc.ncbi.nlm.nih.gov]

- 6. Monocyte Cytotoxicity, Apoptosis, and Activation of M1/M2 ... [mdpi.com]

Historical Background and Chemical Profile

PbTx-3 is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis [1] [2]. Its history is intertwined with the study of "red tides" in the Gulf of Mexico, documented as early as 1530 [3]. The toxin's producer was initially classified as Gymnodinium breve, then Ptychodiscus brevis, before becoming Karenia brevis around the year 2000 [1]. Consequently, the nomenclature for the toxins evolved from "GB toxins" to "PbTx" (for Ptychodiscus brevis toxin), with "brevetoxin" (BTX) becoming the prevailing term [1].

PbTx-3 belongs to the type B brevetoxin backbone, which is based on a ladder-shaped polyether structure [2]. A key structural feature of PbTx-3 is that it lacks the reactive aldehyde group found on the side chain of its parent compound, PbTx-2 [2]. PbTx-3 is primarily formed through the metabolic reduction of the aldehyde group on PbTx-2 [4] [1].

The table below summarizes the core properties of PbTx-3 and its relationship to other major brevetoxins.

| Property | PbTx-3 | PbTx-2 (Parent Compound) | PbTx-1 (Type A Example) |

|---|---|---|---|

| Backbone Type | Type B | Type B | Type A |

| Core Structure | Ladder-shaped polyether [2] | Ladder-shaped polyether [2] | Ladder-shaped polyether [1] |

| Key Functional Group | Primary alcohol (CH₂OH) on the K-ring side chain [2] | Unsaturated aldehyde (CHO) on the K-ring side chain [2] | Aldehyde on the A-ring [1] |

| Relation/Origin | Metabolite of PbTx-2 [4] [1] | Primary toxin produced by K. brevis [4] | Potent toxin produced by K. brevis [1] |

Mechanism of Action and Functional Consequences

The primary molecular target of PbTx-3 is Receptor Site 5 on the voltage-gated sodium channels (VGSCs) in cell membranes [2]. Its binding results in:

- Shift in Activation: Channels open at more negative resting potentials.

- Inhibited Inactivation: Channels remain open longer, preventing normal closure.

- Increased Sodium Influx: Sustained inflow of Na⁺ ions into the cell [3] [2].

This persistent activation of VGSCs by PbTx-3 leads to a cascade of downstream effects, summarized in the diagram below.

PbTx-3 binding to VGSCs triggers neuronal excitation and activates downstream pathways.

A critical functional distinction is that PbTx-3, lacking the aldehyde group, exhibits significantly lower immunotoxicity (e.g., monocyte cytotoxicity) compared to aldehyde-containing analogs like PbTx-2 and PbTx-6, despite similar VGSC binding affinity [2]. This suggests that immunotoxic effects may operate through a mechanism distinct from the classic neurotoxic pathway [2].

Toxicokinetics and Metabolic Fate

Studies on the distribution of PbTx-3 in mouse models reveal a unique pattern. Unlike many lipophilic molecules, PbTx-3 does not bind primarily to serum albumin [3]. Instead, the majority of the toxin in plasma is associated with High-Density Lipoproteins (HDL) [3]. This association with HDLs is crucial for understanding how the toxin is delivered to and cleared from tissues [3].

PbTx-3 itself can be further metabolized within organisms. In shellfish, it can be conjugated to form metabolites like fatty acid-BTX conjugates [1].

Analytical Methodologies

Several methods are employed for the detection and quantification of PbTx-3, each with advantages and limitations.

Receptor Binding Assay (RBA)

This functional assay quantifies toxins based on affinity for the VGSC.

- Principle: A radiolabeled brevetoxin (e.g., (^3)H-PbTx-3) competes with unlabeled toxin in a sample for binding to rat brain synaptosomes containing VGSCs [3] [2].

- Procedure:

- Prepare synaptosomal membranes from rat brain tissue.

- Incubate membranes with a fixed concentration of (^3)H-PbTx-3 and serial dilutions of the sample or PbTx-3 standard.

- Separate bound from free radioactivity by filtration and washing.

- Measure bound radioactivity by scintillation counting.

- Generate a standard curve to calculate the concentration in unknown samples [2].

- Utility: Useful as a broad screening tool for total toxic activity.

Indirect Competitive ELISA (icELISA)

This immunoassay is valuable for sensitive and specific detection.

- Principle: A monoclonal antibody (mAb) specific for brevetoxins competes between toxin in the sample and a toxin-protein conjugate coated on the plate.

- Protocol from mAb 1D3 [5]:

- Coating: Adsorb PbTx-2-BSA conjugate to a 96-well microtiter plate.

- Blocking: Add bovine serum albumin (BSA) to block non-specific sites.

- Incubation: Simultaneously add the sample (or PbTx-3 standard) and the anti-brevetoxin mAb 1D3 to the wells.

- Washing: Remove unbound materials.

- Detection: Add a peroxidase-conjugated secondary antibody (goat anti-mouse IgG), followed by a tetramethylbenzidine (TMB) substrate solution.

- Measurement: Stop the reaction and measure absorbance at 450 nm. Toxin concentration is inversely proportional to signal [5].

- Performance: The mAb 1D3-based icELISA showed an IC₅₀ for PbTx-3 of 51.83 μg/kg in spiked oyster samples [5].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for confirmatory, congener-specific analysis.

- Principle: Toxins are separated by liquid chromatography and unambiguously identified and quantified by mass spectrometry.

- Workflow:

- Extract toxins from homogenated sample with organic solvent (e.g., methanol).

- Clean up and purify the extract using solid-phase extraction (SPE) if necessary.

- Separate analogs using a reverse-phase C18 or PhenylHexyl HPLC column.

- Detect and quantify using MS/MS with Electrospray Ionization (ESI). PbTx-3 is identified by its specific mass transition and retention time [4].

- Advantage: Can simultaneously detect and quantify multiple brevetoxin analogs (PbTx-1, -2, -3, etc.) and their metabolites precisely.

The table below compares the key parameters of these analytical techniques.

| Method | Principle | Key Performance Metric | Advantages | Disadvantages |

|---|---|---|---|---|

| Receptor Binding Assay (RBA) | Binding to VGSC [2] | IC₅₀ (Affinity) | Measures functional toxicity; good for screening | Cannot distinguish specific analogs; use of radioactive materials |

| icELISA | Antibody-antigen recognition [5] | IC₅₀: 51.83 μg/kg (for PbTx-3) [5] | High throughput; sensitive; cost-effective for many samples | Cross-reactivity with analogs may prevent specific quantification of PbTx-3 |

| LC-MS/MS | Mass-to-charge ratio [4] | LOQ: ~2.5-25 μg/kg [5] | High specificity and accuracy; multi-analyte capability | Expensive instrumentation; requires skilled operators; complex sample prep |

Research and Therapeutic Potential

Research has revealed a dual nature of brevetoxin effects. While high doses cause neurotoxicity, lower, sub-toxic doses of PbTx-2 have been shown to promote neuroregeneration, including neurite outgrowth, dendritic arborization, and synaptogenesis [2]. This has led to the proposition that brevetoxins could be novel treatments for neuroregeneration and recovery following ischemic stroke [2]. An animal model of stroke treated with PbTx-2 showed improved motor recovery [2].

Given that PbTx-3 binds to VGSCs with similar affinity as PbTx-2 but exhibits significantly lower immunotoxicity, it may be a more suitable candidate for therapeutic development [2]. Understanding the precise signaling pathways activated by PbTx-3 that lead to neuroregeneration, independent of its immunomodulatory effects, is a critical area of ongoing research.

References

- 1. Chemodiversity of Brevetoxins and Other Potentially Toxic ... [mdpi.com]

- 2. Monocyte Cytotoxicity, Apoptosis, and Activation of M1/M2 ... [mdpi.com]

- 3. Distribution of Brevetoxin (PbTx-3) in Mouse Plasma [pmc.ncbi.nlm.nih.gov]

- 4. Further Insights into Brevetoxin Metabolism by de Novo ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of a New Monoclonal Antibody against ... [pmc.ncbi.nlm.nih.gov]

Comparative Analysis: PbTx-3 vs. Ciguatoxin

The table below summarizes the core quantitative and qualitative data for these toxins.

| Feature | PbTx-3 Brevetoxin | Ciguatoxins (e.g., P-CTX-1) |

|---|---|---|

| Primary Molecular Target | Voltage-gated sodium (Naᵥ) channels, Neurotoxin Site 5 [1] [2] | Voltage-gated sodium (Naᵥ) channels, Neurotoxin Site 5 [1] [3] |

| Source Organism | Dinoflagellate Karenia brevis [2] | Dinoflagellate Gambierdiscus spp. (e.g., G. toxicus) [3] |

| Chemical Class | Ladder-shaped polycyclic ether [1] [4] | Ladder-shaped polycyclic ether [1] [3] |

| Key Mechanism of Action | Binds to Site 5, causing a hyperpolarizing shift in activation voltage and slowing inactivation, leading to persistent channel activation [2]. | Binds to the same Site 5, causing persistent activation of Naᵥ channels [3]. |

| Binding Affinity (Kᵢ or K𝒹) | K𝒹 for Naᵥ1.2 ≈ 2.4 nM [2]; Kᵢ for rat brain synaptosomes ≈ 3.56 nM [4] | Affinity for rat brain Naᵥ is ~50-fold higher than PbTx-1 [2]; Kᵢ for CTX3C ≈ 195 pM [4] |

| Toxicity (LD₅₀ in mice, i.p.) | Information not available in search results | P-CTX-1: ~0.25 μg/kg [3]; C-CTX-1: ~3.6 μg/kg [3] |

| Associated Poisoning | Neurotoxic Shellfish Poisoning (NSP) [4] | Ciguatera Fish Poisoning (CFP) [3] |

Detailed Mechanisms of Action

Both toxins are partial competitive agonists, binding to the same receptor site (Site 5) on the α-subunit of voltage-gated sodium channels, but they engage with distinct molecular determinants within this site [1] [2].

Consequences of Binding: Their binding stabilizes the open conformation of the sodium channel. This results in:

- A hyperpolarizing shift in the voltage dependence of activation, meaning channels open at more negative potentials [2].

- A slowing of the inactivation process, leaving channels open for a longer duration [2].

- The formation of sub-conductance states [2]. These effects lead to massive and persistent sodium influx, neuronal depolarization, and uncontrolled neurotransmitter release, which underlies the neurological symptoms of poisoning [3].

Molecular Binding Determinants: Research using alanine-scanning mutagenesis on the Naᵥ1.2 channel has identified that brevetoxin binding is distributed across a hydrophobic cleft formed by transmembrane segments IS6, IVS5, and IVS6 [2]. Key residues where alanine substitution significantly reduces PbTx-3 affinity include M402, L407, and V408 in IS6 and I1663, G1664, L1665, and L1666 in IVS5 [2]. This suggests brevetoxin makes multiple, distributed interactions with the channel.

Experimental Protocols and Detection

Competitive receptor binding assays are a key methodology for studying these toxins and detecting them in samples.

Competitive binding assay workflow for site-5 toxins.

Core Protocol: A standard method involves using a radiolabeled brevetoxin (e.g.,

[³H]-PbTx-3) in a competitive binding assay with rat brain synaptosomes, which are a rich source of native sodium channels [1] [4].- Membrane Preparation: Isolate synaptosomal membranes from rat brain homogenates.

- Competition Binding: Incubate a fixed concentration of

[³H]-PbTx-3with the membrane preparation and varying concentrations of the unlabeled competitor toxin (PbTx-3, CTX, or a sample extract). - Separation and Measurement: Separate the bound toxin from the free toxin by rapid vacuum filtration. Quantify the bound radioactivity using scintillation counting.

- Data Analysis: The reduction in bound

[³H]-PbTx-3is used to generate a displacement curve and calculate the inhibitor's IC₅₀ and inhibition constant (Kᵢ) [1] [4].

Advanced Chemiluminescent Assay: To avoid radioactivity, a modern alternative uses a chemiluminescent ligand, Acridinium-BTXB2 (ABTX). This assay operates on the same competitive principle but measures light emission instead of radioactivity, achieving detection limits as low as 1.4 attomoles [5] [4]. This method is particularly valuable for detecting the diverse structural congeners of CTXs in fish and shellfish samples [4].

Research and Drug Development Implications

- Toxin as a Tool: The high affinity of ciguatoxins makes them valuable as potent molecular probes for studying the structure and function of Site 5 on voltage-gated sodium channels [3].

- Therapeutic Targets: Understanding the precise mechanism of these toxins reveals potential therapeutic targets for treating ciguatera. Current research focuses on:

- Sodium Channel Antagonists: Developing molecules that can specifically block the effects of the toxins on sodium channels.

- Symptomatic Relief: Targeting the downstream effects, such as the specific cold pain pathways that are activated by CTX, leading to the classic temperature reversal sensation [6].

References

- 1. Ciguatoxins and brevetoxins, neurotoxic polyether ... [sciencedirect.com]

- 2. Molecular Determinants of Brevetoxin Binding to Voltage- ... [mdpi.com]

- 3. Ciguatoxins: Cyclic Polyether Modulators of Voltage-gated ... [pmc.ncbi.nlm.nih.gov]

- 4. Chemiluminescent Receptor Binding Assay for Ciguatoxins ... [pmc.ncbi.nlm.nih.gov]

- 5. Chemiluminescent Receptor Binding Assay for Ciguatoxins ... [pubmed.ncbi.nlm.nih.gov]

- 6. Ciguatoxin [en.wikipedia.org]

Comprehensive Technical Guide: PbTx-3 Receptor Binding Assays for Research and Diagnostic Applications

Introduction to Brevetoxins and PbTx-3

Brevetoxins (PbTxs) are lipid-soluble, cyclic polyether neurotoxins produced by the marine dinoflagellate Karenia brevis, the organism responsible for Florida red tide events in the Gulf of Mexico and Caribbean Sea [1]. These potent neurotoxins pose significant risks to human health through both consumption of contaminated shellfish (causing Neurotoxic Shellfish Poisoning) and inhalation of aerosolized toxins in sea spray, which can lead to respiratory distress, particularly in individuals with pre-existing conditions such as asthma [2]. PbTx-3, which contains the Brevetoxin B backbone, is one of the most common and toxicologically relevant analogs found in environmental samples and is frequently used as a reference standard in detection assays [1].

The mechanism of action of brevetoxins involves binding to site 5 of voltage-sensitive sodium channels (VSSCs) in cell membranes, resulting in persistent activation of the channels and uncontrolled Na+ influx into cells [2]. This disruption of normal sodium channel function affects signal transmission in nerve cells and leads to the various neurological and physiological symptoms associated with brevetoxin exposure. The specific and high-affinity interaction between brevetoxins and site 5 of VSSCs forms the fundamental basis for receptor binding assays, which measure the competition between labeled and unlabeled toxin for these receptor sites [3].

Table 1: Characteristics of Major Brevetoxin Analogs

| Toxin Analog | Backbone Type | Relative Potency | Primary Detection Methods |

|---|---|---|---|

| PbTx-1 | Brevetoxin A (10 rings) | High | LC-MS, RBA, ELISA |

| PbTx-2 | Brevetoxin B (11 rings) | Moderate | LC-MS, RBA, ELISA |

| PbTx-3 | Brevetoxin B (11 rings) | High | LC-MS, RBA, ELISA, RBA(F) |

| PbTx-9 | Brevetoxin B (11 rings) | Low-Moderate | LC-MS, RBA |

Radioligand Receptor Binding Assay (r-RBA) for PbTx-3

Principle and Theoretical Basis